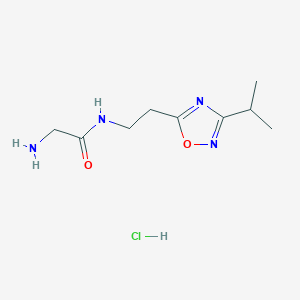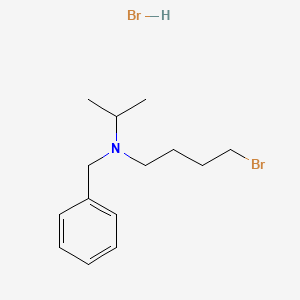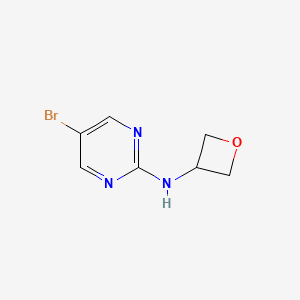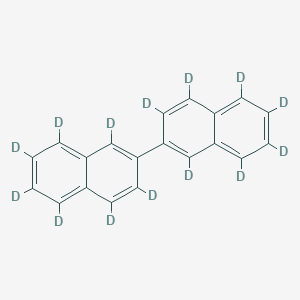
2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride
Descripción general
Descripción
2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride, commonly referred to as 2A-N-IPO, is a small molecule inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K). PI3K is a key signaling molecule involved in a variety of cellular processes, including cell growth, differentiation, and survival. 2A-N-IPO has been studied extensively in both in vitro and in vivo models, and has been found to be a potent inhibitor of PI3K.
Aplicaciones Científicas De Investigación
Synthesis of Bi-Heterocyclic Compounds for Anti-Diabetic Applications
A study conducted by (Abbasi et al., 2020) synthesized a new series of S-substituted acetamide derivatives featuring 1,3,4-oxadiazol moieties. These compounds were evaluated for their potential as anti-diabetic agents via in vitro inhibition of the α-glucosidase enzyme. This research highlights the therapeutic potential of such structures in managing diabetes, indicating that similar compounds could also possess significant biological activities.
Development of Insensitive Energetic Materials
In research by (Yu et al., 2017), 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives were synthesized for application as insensitive energetic materials. This study showcases the structural versatility of oxadiazole derivatives and their potential in fields beyond medicinal chemistry, such as materials science, particularly in the development of safer and more stable energetic compounds.
Antibacterial and Antitumor Activities
Derivatives of 1,3,4-oxadiazole have been explored for their antibacterial and antitumor properties. For instance, (Khalid et al., 2016) synthesized N-substituted derivatives showcasing moderate to significant antibacterial activity. Similarly, (Xiong et al., 2009) focused on amino acid ester derivatives containing 5-fluorouracil, demonstrating potential antitumor effects. These studies underscore the broad pharmacological applications of compounds with 1,3,4-oxadiazole structures, suggesting that similar compounds might be valuable in developing new antibacterial and anticancer therapies.
Análisis Bioquímico
Biochemical Properties
2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating their activity. The nature of these interactions can vary, including covalent binding, hydrogen bonding, and hydrophobic interactions. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can alter metabolic fluxes, impacting the overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its efficacy. Long-term exposure to the compound can result in alterations in cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic outcome. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, impacting their function and viability. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s efficacy and its interactions with other biomolecules, providing insights into its potential therapeutic applications .
Propiedades
IUPAC Name |
2-amino-N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2.ClH/c1-6(2)9-12-8(15-13-9)3-4-11-7(14)5-10;/h6H,3-5,10H2,1-2H3,(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEFCIUJAZYHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)





![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)


methanol](/img/structure/B1377757.png)

